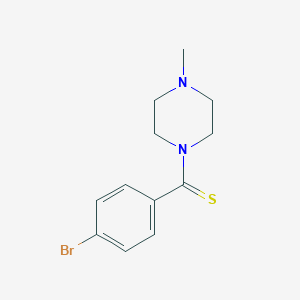

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione” is an organic compound . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis

The molecular formula of “(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione” is C12H15BrN2S . Its average mass is 299.230 Da and its monoisotopic mass is 298.013916 Da .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound is utilized in organic synthesis, particularly in the formation of Mannich bases . These bases are crucial intermediates in the synthesis of various biologically active molecules. The Mannich reaction is a key step in incorporating the piperazine structure into compounds, which can enhance the pharmacokinetic properties of drugs .

Pharmaceutical Applications

Due to the presence of the piperazine moiety, this compound finds extensive use in pharmaceuticals. Piperazine derivatives are known for their therapeutic potential in treating a range of diseases, including antihistamines , antiparasitic , antifungal , antibacterial , antiviral , antipsychotic , antidepressant , anti-inflammatory , anticoagulant , antitumor , and antidiabetic conditions .

Neurodegenerative Disease Treatment

The piperazine ring is a component in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s . Research indicates that modifications to the piperazine structure can lead to compounds that may positively affect the treatment of these diseases .

Antibacterial Activity

Some derivatives of the compound have shown promising results in antibacterial activity. This makes it a candidate for further research in developing new antibacterial agents that could be more effective against resistant strains of bacteria .

Metal Ion Sensing

Derivatives of this compound have been used as probes in the detection of metal ions like Fe3+ in aqueous solutions. The high selectivity and sensitivity of these probes make them valuable in environmental monitoring and industrial applications .

Chemical Genomics

In chemical genomics, this compound has been used as a ligand to study its interaction with various proteins. The affinity data obtained from such studies can help in understanding the biological pathways and designing targeted therapies .

Wirkmechanismus

Target of Action

Compounds with a piperazine moiety are known to interact with a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance .

Biochemical Pathways

Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Piperazine derivatives have been found to exhibit a wide range of biological activities, including antibacterial activity .

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(4-methylpiperazin-1-yl)methanethione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2S/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTBHIVUVWYCHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=S)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B481314.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B481327.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B481328.png)

![3-(2-chlorophenyl)-6-(3-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B481337.png)

![4'-(4-methylphenyl)-3,4,4',5'-tetrahydrospiro[naphthalene-2,3'-(3'H)-pyrazole]-1(2H)-one](/img/structure/B481355.png)

![3-(3-bromophenyl)-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B481358.png)

![3-(3-bromophenyl)-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B481359.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B481415.png)

![N-(2-Cyclohex-1-enyl-ethyl)-2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetamide](/img/structure/B481451.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(2-pyridinylmethyl)acetamide](/img/structure/B481460.png)